7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one
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Overview
Description
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound is characterized by its benzopyran structure, which is a common feature in many bioactive flavonoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one typically involves the alkylation of a hydroxybenzopyran precursor. One common method involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 3-methylbut-2-en-1-yl bromide in the presence of a base such as potassium carbonate in acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative.
Reduction: The double bonds in the side chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: It exhibits antioxidant properties and is studied for its potential to scavenge free radicals.
Medicine: Research is ongoing to explore its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.
Uniqueness
7-Hydroxy-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one is unique due to its specific side chain, which imparts distinct biological activities and enhances its solubility and bioavailability compared to other flavonoids .
Properties
CAS No. |
33899-44-4 |
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Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
7-hydroxy-5-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-9(2)5-6-17-12-7-10(15)8-13-11(12)3-4-14(16)18-13/h3-5,7-8,15H,6H2,1-2H3 |
InChI Key |
SYZQFWWMYDQZBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)O)C |
Origin of Product |
United States |
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